molecular formula C39H39IrN2O2-7 B12344852 carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline

carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline

Cat. No.: B12344852
M. Wt: 760.0 g/mol
InChI Key: LTSOUZKTWXFEMK-FLTDLMAQSA-M
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Description

Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline is a complex organometallic compound that features iridium as the central metal atom. This compound is notable for its unique structure, which includes a carbanide ligand, a (Z)-4-oxopent-2-en-2-olate ligand, and a 1-phenylisoquinoline ligand. These ligands contribute to the compound’s stability and reactivity, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline typically involves the coordination of iridium with the respective ligands under controlled conditions. The process may include:

    Formation of the Carbanide Ligand: This can be achieved through the reaction of an appropriate precursor with a base.

    Coordination of (Z)-4-oxopent-2-en-2-olate: This ligand can be introduced through a reaction involving the corresponding enolate and iridium precursor.

    Addition of 1-phenylisoquinoline: This step involves the coordination of 1-phenylisoquinoline to the iridium center, often facilitated by heating and the presence of a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium oxides.

    Reduction: Reduction reactions can convert the iridium center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidizing Agents: Such as oxygen or peroxides.

    Reducing Agents: Including hydrogen gas or hydrides.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce new iridium complexes with different ligands.

Scientific Research Applications

Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline has several applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.

    Biology: Investigated for its potential as a bioinorganic compound with applications in medicinal chemistry.

    Medicine: Explored for its anticancer properties due to the presence of iridium, which can interact with biological molecules.

    Industry: Utilized in the development of new materials and as a component in electronic devices.

Mechanism of Action

The mechanism by which carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline exerts its effects involves the interaction of the iridium center with various molecular targets. The compound can participate in electron transfer reactions, coordinate with other molecules, and facilitate catalytic processes. The specific pathways and targets depend on the context of its application, such as catalysis or medicinal use.

Comparison with Similar Compounds

Similar Compounds

    Carbanide;zinc: Another organometallic compound with a carbanide ligand and zinc as the central metal.

    Carbanide;iodogold: Features a carbanide ligand and gold as the central metal.

Uniqueness

Carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline is unique due to the presence of iridium, which imparts distinct chemical properties such as high stability and reactivity. The combination of ligands also contributes to its versatility in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C39H39IrN2O2-7

Molecular Weight

760.0 g/mol

IUPAC Name

carbanide;iridium;(Z)-4-oxopent-2-en-2-olate;1-phenylisoquinoline

InChI

InChI=1S/2C15H10N.C5H8O2.4CH3.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;;;;;/h2*1-7,9-11H;3,6H,1-2H3;4*1H3;/q2*-1;;4*-1;/p-1/b;;4-3-;;;;;

InChI Key

LTSOUZKTWXFEMK-FLTDLMAQSA-M

Isomeric SMILES

[CH3-].[CH3-].[CH3-].[CH3-].C/C(=C/C(=O)C)/[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir]

Canonical SMILES

[CH3-].[CH3-].[CH3-].[CH3-].CC(=CC(=O)C)[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir]

Origin of Product

United States

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